Ethyl 7-(2,5-dimethoxyphenyl)-2-methyl-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 7-(2,5-dimethoxyphenyl)-2-methyl-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a triazolo[1,5-a]pyrimidine core, makes it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
The synthesis of ethyl 7-(2,5-dimethoxyphenyl)-2-methyl-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction is typically carried out under acidic conditions, often using catalysts such as Lewis acids . The process can be performed in a one-pot procedure, simplifying the experimental setup and improving yields.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability of the production process.
Chemical Reactions Analysis
Ethyl 7-(2,5-dimethoxyphenyl)-2-methyl-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the methoxy groups or the triazolo[1,5-a]pyrimidine core.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, often targeting the carbonyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring or the triazolo[1,5-a]pyrimidine core. Common reagents include halides and organometallic compounds.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Ethyl 7-(2,5-dimethoxyphenyl)-2-methyl-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: The compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as an antimicrobial and antifungal agent. Its ability to inhibit the growth of certain pathogens makes it a candidate for developing new antibiotics.
Medicine: The compound’s pharmacological properties, including neuroprotective and anti-inflammatory effects, are of interest in medicinal chemistry. It has shown promise in preclinical studies for treating neurodegenerative diseases and inflammatory conditions.
Industry: In the industrial sector, the compound’s derivatives are explored for their potential use in agriculture as agrochemicals. They can act as pesticides or herbicides, contributing to crop protection.
Mechanism of Action
The mechanism of action of ethyl 7-(2,5-dimethoxyphenyl)-2-methyl-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in its neuroprotective role, the compound inhibits the production of nitric oxide and tumor necrosis factor-α in microglial cells . This action reduces inflammation and protects neuronal cells from damage. The compound also interacts with endoplasmic reticulum chaperones and apoptosis markers, further contributing to its protective effects.
Comparison with Similar Compounds
Ethyl 7-(2,5-dimethoxyphenyl)-2-methyl-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other triazolopyrimidine derivatives, such as:
- 2-(7-(2,3-dimethoxyphenyl)-[1,2,4]triazolo[1,5-a]-pyrimidin-5-yl)-3-methoxyphenol
- [1,2,4]Triazolo[1,5-a]pyrimidine derivative (Mol-5)
- 7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications
Properties
Molecular Formula |
C20H26N4O4 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
ethyl 7-(2,5-dimethoxyphenyl)-2-methyl-5-propyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C20H26N4O4/c1-6-8-15-17(19(25)28-7-2)18(24-20(22-15)21-12(3)23-24)14-11-13(26-4)9-10-16(14)27-5/h9-11,18H,6-8H2,1-5H3,(H,21,22,23) |
InChI Key |
RUYGSGGJUIADEM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(N2C(=NC(=N2)C)N1)C3=C(C=CC(=C3)OC)OC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.